![molecular formula C16H27NO B2411255 (Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one CAS No. 328011-85-4](/img/structure/B2411255.png)
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one
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Overview
Description
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one is a chemical compound that belongs to the family of cyclopropyl ketones. It is commonly known as CCPA and is used in scientific research for its pharmacological properties.
Mechanism of Action
CCPA binds to the adenosine A1 receptor and activates a signaling pathway that results in a decrease in intracellular cAMP levels. This decrease in cAMP levels leads to the inhibition of various enzymes and ion channels, which results in a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA also has anti-inflammatory properties and can reduce the production of cytokines, which play a role in the immune response.
Biochemical and Physiological Effects:
The pharmacological effects of CCPA are primarily mediated through the adenosine A1 receptor. CCPA can reduce heart rate, blood pressure, and neurotransmitter release, which makes it a potential therapeutic agent for cardiovascular diseases and neurological disorders. CCPA also has anti-inflammatory properties and can reduce the production of cytokines, which can be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CCPA is a potent and selective adenosine A1 receptor agonist, which makes it a valuable tool for studying the role of adenosine receptors in various physiological processes. However, CCPA has limitations in terms of its solubility and stability, which can make it challenging to work with in lab experiments. CCPA is also relatively expensive, which can limit its widespread use in research.
Future Directions
There are several future directions for the use of CCPA in scientific research. One potential application is in the treatment of cardiovascular diseases, where CCPA's ability to reduce heart rate and blood pressure could be beneficial. Another potential application is in the treatment of neurological disorders, where CCPA's ability to reduce neurotransmitter release could be beneficial. Additionally, CCPA's anti-inflammatory properties could be useful in the treatment of inflammatory diseases. Further research is needed to explore these potential applications and to develop new derivatives of CCPA with improved properties.
Conclusion:
CCPA is a chemical compound that has significant potential in scientific research. Its pharmacological properties make it a valuable tool for studying the role of adenosine receptors in various physiological processes. However, CCPA has limitations in terms of its solubility and stability, which can make it challenging to work with in lab experiments. Despite these limitations, CCPA has several potential applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory diseases. Further research is needed to explore these potential applications and to develop new derivatives of CCPA with improved properties.
Synthesis Methods
CCPA can be synthesized through a multistep process, which involves the reaction of cyclohexylamine with 4,4-dimethylpent-2-en-3-one, followed by a reduction step to obtain the desired product. The synthesis of CCPA requires expertise in organic chemistry and may take several steps to obtain a pure product.
Scientific Research Applications
CCPA is used in scientific research for its pharmacological properties, which include its ability to bind to adenosine receptors. Adenosine receptors are found in various tissues and play a crucial role in regulating physiological functions such as heart rate, blood pressure, and neurotransmitter release. CCPA is a potent and selective adenosine A1 receptor agonist, which means that it can activate these receptors and elicit a response.
properties
IUPAC Name |
(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-16(2,3)15(18)11-14(12-9-10-12)17-13-7-5-4-6-8-13/h11-13,17H,4-10H2,1-3H3/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFWPJUWXOALE-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1CC1)\NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one |
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